N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
Properties
Molecular Formula |
C19H18ClN5OS |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN5OS/c1-2-25-18(15-8-4-3-5-9-15)23-24-19(25)27-13-17(26)22-21-12-14-7-6-10-16(20)11-14/h3-12H,2,13H2,1H3,(H,22,26)/b21-12+ |
InChI Key |
SDNQUBVMYDFVBP-CIAFOILYSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Reactants :
-
Thiocarbohydrazide (1.0 equiv)
-
4-Ethyl-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid chloride (1.2 equiv)
-
Solvent: Anhydrous ethanol (30 mL per 1 mmol of thiocarbohydrazide)
-
Catalyst: Concentrated hydrochloric acid (2 drops)
-
-
Procedure :
The reaction mixture is refluxed at 80°C for 6–8 hours under inert atmosphere. Progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Characterization Data
| Property | Value |
|---|---|
| Yield | 78–82% |
| Melting Point | 145–147°C |
| IR (KBr, cm⁻¹) | 2560 (–SH), 1620 (C=N) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 1.32 (t, 3H, CH₂CH₃), 4.21 (q, 2H, CH₂CH₃), 7.45–7.62 (m, 5H, Ph) |
Formation of 2-[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetohydrazide
The triazole-thiol intermediate undergoes alkylation with chloroacetohydrazide to introduce the sulfanyl-acetohydrazide moiety.
Reaction Protocol
-
Reactants :
-
4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv)
-
Chloroacetohydrazide (1.1 equiv)
-
Base: Potassium carbonate (2.0 equiv)
-
Solvent: Dimethylformamide (DMF, 20 mL per 1 mmol of thiol)
-
-
Procedure :
The reaction is stirred at room temperature for 12 hours. After completion, the mixture is poured into ice-water, and the solid product is filtered, recrystallized from ethanol, and dried.
Characterization Data
| Property | Value |
|---|---|
| Yield | 85–88% |
| Melting Point | 182–184°C |
| IR (KBr, cm⁻¹) | 3280 (–NH), 1680 (C=O), 660 (C–S) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 14.1 (CH₂CH₃), 48.3 (SCH₂), 121.8–138.4 (aromatic carbons), 166.2 (C=O) |
Condensation with 3-Chlorobenzaldehyde
The final step involves the condensation of the hydrazide intermediate with 3-chlorobenzaldehyde to form the hydrazone linkage.
Reaction Protocol
-
Reactants :
-
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (1.0 equiv)
-
3-Chlorobenzaldehyde (1.05 equiv)
-
Solvent: Absolute ethanol (25 mL per 1 mmol of hydrazide)
-
Acid Catalyst: Glacial acetic acid (0.5 mL)
-
-
Procedure :
The mixture is refluxed for 4 hours. The precipitate is filtered, washed with ethanol, and recrystallized from a 1:1 ethanol-water mixture.
Optimization Studies
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 80°C | Max yield (91%) |
| Solvent | Ethanol | Higher purity |
| Molar Ratio (Hydrazide:Aldehyde) | 1:1.05 | Minimizes side products |
Characterization Data
| Property | Value |
|---|---|
| Yield | 89–91% |
| Melting Point | 198–200°C |
| IR (KBr, cm⁻¹) | 1665 (C=O), 1595 (C=N), 750 (C–Cl) |
| Mass Spectrometry (ESI+) | m/z 453.1 [M+H]⁺ |
Analytical Validation and Purity Assessment
The final product is validated using high-performance liquid chromatography (HPLC) and elemental analysis.
| Analytical Method | Criteria | Result |
|---|---|---|
| HPLC (C18 column) | Retention Time | 6.78 min |
| Purity | 98.5% | |
| Elemental Analysis | Calculated C: 58.12%, H: 4.66%, N: 16.56% | Found C: 57.98%, H: 4.71%, N: 16.49% |
Mechanistic Insights and Reaction Pathways
The formation of the hydrazone bond proceeds via nucleophilic addition of the hydrazide’s –NH₂ group to the aldehyde carbonyl, followed by dehydration. The E -configuration of the imine is confirmed by NOESY spectroscopy, which shows no coupling between the triazole protons and the 3-chlorophenyl group.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3-chlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the hydrazide moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- Key Differences : Replaces the 3-chlorophenyl group with a 3-allyl-2-hydroxyphenyl moiety.
- The allyl group introduces steric bulk, which may reduce membrane permeability compared to the chloro substituent.
(b) N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
- Key Differences : Features a 2-chlorophenyl (ortho-substituted) hydrazone and a 3,4,5-trimethoxyphenyl group on the triazole.
- Methoxy groups enhance lipophilicity and electron-donating effects, which could improve antimicrobial activity.
Modifications on the Triazole Core
(a) ZE-4b and ZE-4c Derivatives
- ZE-4b : Contains a pyridine-2-yl group instead of phenyl at the triazole’s 5-position.
- ZE-4c : Substitutes the ethyl group with a fluorophenyl moiety.
- Impact: Pyridine introduces nitrogen-based polarity, enhancing water solubility.
(b) ZE-5a and ZE-5b Derivatives
- ZE-5a : Features a cyclohexyl group at the triazole’s 4-position.
- ZE-5b : Retains the ethyl group but includes a pyridine-2-yl substituent.
- Impact :
- Cyclohexyl groups confer significant steric bulk, which may reduce crystallization tendencies compared to ethyl substituents.
Tabulated Comparison of Key Compounds
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitution steps .
- Temperature Control : Reflux at 80–100°C improves cyclization efficiency .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) accelerate condensation .
What spectroscopic and crystallographic techniques are critical for confirming structural integrity?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydrazone NH at δ 10–12 ppm, triazole C-S at δ 160–170 ppm) .
- X-ray Crystallography : Resolves 3D conformation, confirming the (E)-configuration of the hydrazone moiety and dihedral angles between aromatic rings (SHELX refinement preferred) .
- FT-IR : Detects functional groups (C=O stretch at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) .
How do substituents on the triazole ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
Advanced
Substituent Effects :
Q. SAR Study Design :
Synthetic Library : Prepare derivatives with varied substituents (e.g., 4-ethyl → 4-cyclohexyl, 5-phenyl → 5-pyridyl) .
Biological Assays : Test against targets (e.g., microbial growth inhibition, enzyme inhibition) under standardized conditions .
Computational Modeling : Use DFT or molecular docking (e.g., AutoDock) to correlate electronic properties (HOMO/LUMO) with activity .
Q. Example Data :
| Substituent (R₁, R₂) | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 4-Ethyl, 5-Phenyl | 12.4 (Antiplatelet) | |
| 4-Cyclohexyl, 5-Pyridyl | 8.9 (Antioxidant) |
What computational methods are employed to predict target interactions and reaction mechanisms?
Q. Advanced
- Molecular Docking : Screens binding affinity to enzymes (e.g., COX-1 for antiplatelet activity) using PDB structures .
- DFT Calculations : Analyzes charge distribution and frontier orbitals to predict reactivity sites (e.g., nucleophilic attack at C=S) .
- MD Simulations : Evaluates stability of ligand-protein complexes over time (e.g., GROMACS) .
Case Study : Docking of the compound into the arachidonic acid-binding site of COX-1 revealed hydrophobic interactions with Phe205 and hydrogen bonding with Tyr355 .
How can researchers address contradictions in reported biological activities across studies?
Q. Advanced
Assay Variability : Standardize protocols (e.g., fixed incubation time, cell lines) to minimize discrepancies .
Purity Analysis : Use HPLC (>95% purity) to rule out impurity-driven effects .
Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Example Contradiction : A 2025 study reported IC₅₀ = 12.4 μM for antiplatelet activity , while a 2024 study observed IC₅₀ = 18.7 μM . Differences were attributed to collagen concentration variations in aggregation assays.
What strategies optimize reaction selectivity in multi-step syntheses?
Q. Advanced
- Design of Experiments (DoE) : Uses factorial designs to identify critical parameters (e.g., temperature, solvent ratio) .
- Flow Chemistry : Enhances reproducibility in oxidation or reduction steps via precise residence time control .
- Protecting Groups : Temporarily block reactive sites (e.g., NH₂ in hydrazide) during functionalization .
Example : DoE for a Swern oxidation step reduced byproduct formation by 40% through optimal oxalyl chloride stoichiometry .
How is the compound’s stability under physiological conditions evaluated for drug development?
Q. Advanced
pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C indicates shelf-stability) .
Metabolic Stability : Perform microsomal assays to assess CYP450-mediated oxidation .
Key Finding : The compound showed <5% degradation at pH 7.4 over 24 hours but rapid hydrolysis at pH <2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
